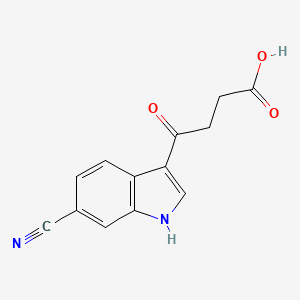
4-(6-Cyano-1H-indol-3-yl)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(6-Cyano-1H-indol-3-yl)-4-oxobutanoic acid is a chemical compound that belongs to the indole family Indoles are heterocyclic compounds that are widely distributed in nature and have significant biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Cyano-1H-indol-3-yl)-4-oxobutanoic acid typically involves multi-step organic synthesis. One common method starts with the preparation of the indole core, followed by the introduction of the cyano group at the 6-position. The final step involves the addition of the 4-oxobutanoic acid moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as crystallization, distillation, and chromatography are employed to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
4-(6-Cyano-1H-indol-3-yl)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
4-(6-Cyano-1H-indol-3-yl)-4-oxobutanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(6-Cyano-1H-indol-3-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The cyano group and the indole ring play crucial roles in its biological activity. The compound can bind to enzymes, receptors, or other proteins, modulating their function and leading to various physiological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Bromo-1H-indol-3-yl)-4-oxobutanoic acid
- 4-(6-Fluoro-1H-indol-3-yl)-4-oxobutanoic acid
- 4-(5-Nitro-1H-indol-3-yl)-4-oxobutanoic acid
Uniqueness
4-(6-Cyano-1H-indol-3-yl)-4-oxobutanoic acid is unique due to the presence of the cyano group at the 6-position of the indole ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Its ability to undergo various chemical reactions and its potential biological activities set it apart from other similar compounds.
Properties
Molecular Formula |
C13H10N2O3 |
|---|---|
Molecular Weight |
242.23 g/mol |
IUPAC Name |
4-(6-cyano-1H-indol-3-yl)-4-oxobutanoic acid |
InChI |
InChI=1S/C13H10N2O3/c14-6-8-1-2-9-10(7-15-11(9)5-8)12(16)3-4-13(17)18/h1-2,5,7,15H,3-4H2,(H,17,18) |
InChI Key |
QINQYRSJSVUNNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C#N)NC=C2C(=O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


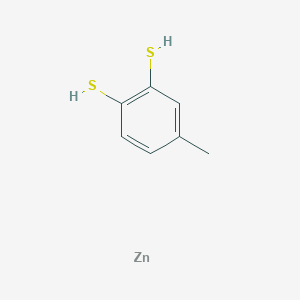
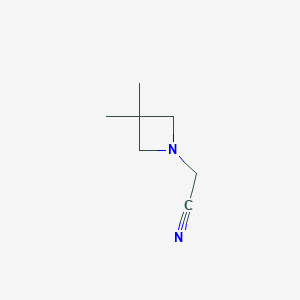
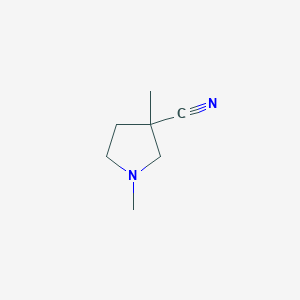
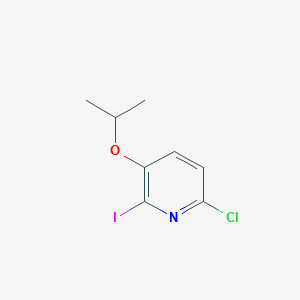
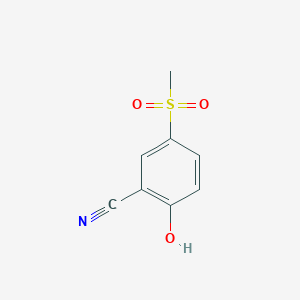

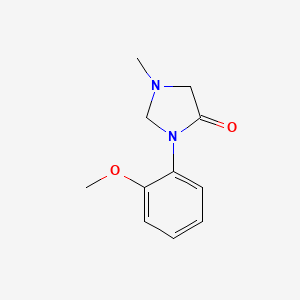
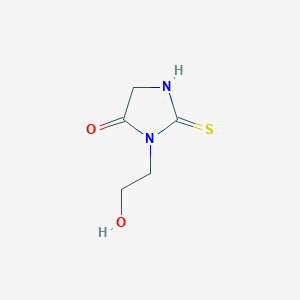
![(1S,2R,4R)-7-oxabicyclo[2.2.1]heptan-2-ylmethanamine](/img/structure/B12816138.png)
![[(2S)-3-carboxy-2-hydroxypropyl]-trimethylazanium;hydrochloride](/img/structure/B12816159.png)

![6-Chloro-N-methyl-1H-benzo[D]imidazol-1-amine](/img/structure/B12816169.png)
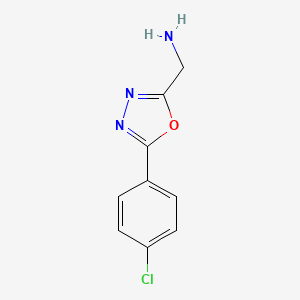
![chloro-2-[(5R)-hexahydro-5-methyl-1H-1,4-diazepin-1-yl]benzoxazole (2S,3S)-2,3-bis(benzoyloxy)-Butanedioic acid salt](/img/structure/B12816180.png)
